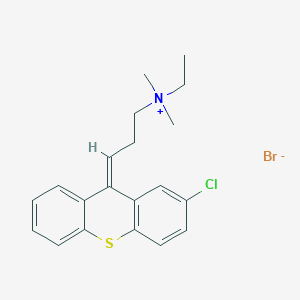

C20H23BrClNS

Beschreibung

C₂₀H₂₃BrClNS is a brominated, chlorinated, and sulfur-containing heterocyclic compound with a molecular weight of 419.83 g/mol. The compound’s aromatic and heteroatom-rich structure may influence its pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.

Eigenschaften

Molekularformel |

C20H23BrClNS |

|---|---|

Molekulargewicht |

424.8 g/mol |

IUPAC-Name |

[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]-ethyl-dimethylazanium;bromide |

InChI |

InChI=1S/C20H23ClNS.BrH/c1-4-22(2,3)13-7-9-16-17-8-5-6-10-19(17)23-20-12-11-15(21)14-18(16)20;/h5-6,8-12,14H,4,7,13H2,1-3H3;1H/q+1;/p-1/b16-9-; |

InChI-Schlüssel |

KGJDQJWNMJOQAU-LFMIJCLESA-M |

Isomerische SMILES |

CC[N+](C)(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |

Kanonische SMILES |

CC[N+](C)(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 20H23BrClNS beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt häufig mit der Herstellung von Zwischenverbindungen, die dann weiteren Reaktionen unterzogen werden, um die Brom-, Chlor-, Stickstoff- und Schwefelatome in die endgültige Struktur einzubringen. Häufige Synthesewege umfassen:

Halogenierung: Einführung von Brom- und Chloratomen durch Halogenierungsreaktionen.

Aminierung: Einbau von Stickstoffatomen durch Aminierungsreaktionen.

Schwefelung: Einführung von Schwefelatomen durch Schwefelungsreaktionen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 20H23BrClNS große chemische Reaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und kontrollierter Temperatur- und Druckbedingungen sind entscheidend für eine effiziente Synthese.

Analyse Chemischer Reaktionen

Arten von Reaktionen

20H23BrClNS: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitutionsreagenzien: Wie Halogene (Br2, Cl2) und Nukleophile (NH3, OH-).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene halogenierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 20H23BrClNS seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu gehören möglicherweise:

Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen und so biochemische Signalwege beeinflussen.

Rezeptorbindung: Sie kann an spezifische Rezeptoren binden und so zelluläre Reaktionen modulieren.

Signaltransduktion: Die Verbindung kann Signaltransduktionswege beeinflussen und so zelluläre Funktionen verändern.

Wirkmechanismus

The mechanism by which C20H23BrClNS exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Pharmacokinetic and Physicochemical Properties

A comparative analysis of critical parameters is presented below:

Key Findings :

- Solubility: C₂₀H₂₃BrClNS is expected to exhibit lower aqueous solubility than C₆H₅BBrClO₂ and C₉H₆BrNO₂ due to its larger molecular size and higher lipophilicity.

- BBB Permeability : While smaller brominated compounds (e.g., C₆H₅BBrClO₂) readily cross the blood-brain barrier, C₂₀H₂₃BrClNS’s molecular weight (>400 g/mol) may restrict CNS access .

Implications for C₂₀H₂₃BrClNS :

- Challenges : Multi-step synthesis is likely required due to the compound’s complexity. Halogenation and sulfur incorporation may demand specialized reagents (e.g., Lawesson’s reagent for thiolation).

- Optimization : Pd-catalyzed cross-coupling (as in ) could be adapted for introducing bromo/chloro groups, while protecting-group strategies might be needed for the sulfur moiety.

Research Findings and Implications

- Drug Development: The bromo-chloro motif in C₂₀H₂₃BrClNS may enhance binding to hydrophobic enzyme pockets, similar to C₉H₆BrNO₂’s role in kinase inhibition .

- Toxicity Alerts : Unlike C₆H₅BBrClO₂ (1.0 Brenk alert ), C₂₀H₂₃BrClNS’s sulfur atom could introduce reactive metabolites, necessitating rigorous toxicity screening.

Biologische Aktivität

The compound with the molecular formula C20H23BrClNS is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

C20H23BrClNS is characterized by a unique combination of bromine (Br), chlorine (Cl), nitrogen (N), and sulfur (S) atoms in its structure. This complex arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Molecular Structure

- Molecular Formula : C20H23BrClNS

- Molecular Weight : 421.83 g/mol

- Functional Groups : Presence of halogens (Br, Cl), nitrogen, and sulfur indicates potential for diverse biological interactions.

Biological Activity Overview

The biological activity of C20H23BrClNS can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to C20H23BrClNS exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 6.45 mg/mL to 6.72 mg/mL against these pathogens .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 6.45 | S. aureus |

| Compound B | 6.72 | E. coli |

2. Anti-Inflammatory Activity

The anti-inflammatory effects of C20H23BrClNS have been explored through various in vitro assays. Compounds with similar structures have shown the ability to reduce carrageenan-induced rat paw edema by up to 94% at specific concentrations . This suggests that C20H23BrClNS may modulate inflammatory pathways effectively.

3. Antioxidant Potential

Antioxidant activity is another significant aspect of the biological profile of C20H23BrClNS. Studies indicate that it can scavenge free radicals effectively, with an EC50 value demonstrating strong activity .

4. Neuroprotective Effects

Emerging research has pointed towards neuroprotective properties associated with compounds like C20H23BrClNS. For instance, it has been noted that certain derivatives can protect against oxidative stress-induced cell damage in neuroblastoma cells, indicating potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of C20H23BrClNS derivatives against resistant strains of bacteria. The study involved testing various concentrations and assessing their impact on bacterial growth rates.

- Findings : Significant inhibition was observed at concentrations above 10 µg/mL.

- : The compound shows promise as an antimicrobial agent, particularly against multidrug-resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment examining the anti-inflammatory properties of C20H23BrClNS, researchers administered the compound to a rat model subjected to inflammatory stimuli.

- Results : A marked reduction in inflammation was recorded within two hours post-administration.

- Implications : These findings suggest that the compound could be developed into therapeutic agents for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.